2'-O-Methyl-5-hydroxyMethyluridine
Description
Significance of Post-Transcriptional RNA Modifications in Molecular Biology
Post-transcriptional modifications are chemical alterations to RNA molecules that occur after they have been synthesized from a DNA template. nih.govresearchgate.net These modifications are not encoded in the genome but are introduced by specific enzymes, adding a crucial layer of regulation to gene expression. researchgate.netnih.gov This "RNA editing" can involve the insertion, deletion, or substitution of nucleotides, but more commonly consists of chemical alterations to the bases or the ribose sugar backbone. researchgate.net
These modifications are vital for the proper functioning of a cell. researchgate.net They can influence virtually every aspect of an RNA molecule's life, including its stability, localization, and how it interacts with other molecules like proteins. nih.gov For instance, a 5' cap and a 3' poly(A) tail are modifications that protect messenger RNA (mRNA) from degradation and facilitate its transport from the nucleus to the cytoplasm for translation into protein. Other modifications can fine-tune the structure and catalytic activity of ribosomal RNA (rRNA) and transfer RNA (tRNA), ensuring the efficiency and fidelity of protein synthesis. nih.govyoutube.comyoutube.com The dynamic nature of some of these modifications allows cells to respond rapidly to environmental changes and stress.
Overview of Ribonucleoside Modifications and Epitranscriptomics
The study of the complete set of chemical modifications to RNA within a cell is known as epitranscriptomics. This burgeoning field has revealed a remarkable diversity of over 170 different types of RNA modifications, highlighting a complexity in gene regulation that was previously underappreciated. researchgate.net These modifications range from simple additions, like the attachment of a methyl group, to more complex structural rearrangements.
Among the most common and functionally significant modifications are methylation, pseudouridylation, and hydroxymethylation. Methylation, for example, can occur on the bases themselves or on the 2'-hydroxyl group of the ribose sugar. researchgate.net One of the most prevalent internal modifications in eukaryotic mRNA is N6-methyladenosine (m6A), which has been shown to play a role in mRNA stability, splicing, and translation. The field of epitranscriptomics aims to map the locations of these modifications across the transcriptome and to understand how their patterns influence cellular processes in both health and disease. nih.gov
Contextualizing 2'-O-Methyl-5-hydroxymethyluridine as a Distinct RNA Modification
This compound is a modified nucleoside that combines two distinct types of chemical alterations: a methyl group attached to the 2'-hydroxyl of the ribose sugar (2'-O-methylation) and a hydroxymethyl group at the 5th position of the uracil (B121893) base (5-hydroxymethyluridine). While research has extensively documented these two modifications individually, their combined presence in the form of this compound is not as well-characterized in the scientific literature as its cytidine (B196190) counterpart, 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm). researchgate.netnih.govnih.gov
2'-O-methylation (Nm) is one of the most abundant modifications in various types of RNA, including rRNA, tRNA, and small nuclear RNA (snRNA). researchgate.netnih.gov The addition of a methyl group to the ribose sugar enhances the stability of the RNA structure. nih.gov This modification can protect the RNA molecule from being broken down by cellular enzymes, thereby increasing its lifespan. nih.gov Furthermore, 2'-O-methylation can influence how RNA folds and interacts with proteins, which can in turn affect processes like splicing and translation. nih.govnih.gov
5-hydroxymethyluridine (B1210401) (hm5U) , on the other hand, is a modification of the uracil base. It is known to be present in the DNA of some organisms, such as dinoflagellates, where it is found in surprisingly high amounts and is thought to play a role in silencing transposable elements. nih.govnih.gov In the context of RNA, 5-hydroxymethyluracil (B14597) has been detected in rRNA and may be involved in quality control processes. The synthesis of 5-hydroxymethyluridine phosphoramidites has been developed, allowing for the site-specific incorporation of this modified nucleoside into RNA sequences for research purposes. nih.govnih.gov
The hypothetical presence of this compound in RNA would suggest a nucleoside with enhanced structural stability due to the 2'-O-methyl group, combined with the functional potential of the 5-hydroxymethyl group on the uracil base. Based on the known roles of its constituent parts, it could be postulated that this modification might play a role in stabilizing specific RNA structures and modulating their interactions with proteins, potentially influencing gene expression in unique ways. However, without direct research on this specific compound, its biological significance remains a subject of speculation based on the properties of its well-studied components.
Detailed Research Findings
While direct research on this compound is limited, we can infer its potential properties from studies on its constituent modifications.
| Modification Type | Location on Nucleoside | Known Functions | Relevant RNA Types |
| 2'-O-methylation | 2'-hydroxyl of the ribose | Increases RNA stability, protects against nuclease degradation, influences RNA structure and protein binding, modulates translation. nih.govnih.govnih.gov | rRNA, tRNA, snRNA, mRNA researchgate.netnih.gov |
| 5-hydroxymethylation | C5 position of uracil | Potential role in rRNA quality control, involved in silencing transposable elements in the DNA of some organisms. nih.gov | rRNA |
Summary of Related Compound Synthesis
The chemical synthesis of the components of this compound has been established in the literature, providing a pathway for researchers to create this molecule for further study.
| Compound | Starting Material | Key Synthesis Steps |
| 5-hydroxymethyluridine (5hmU) phosphoramidite (B1245037) | 5-hydroxymethyluridine | Acetylation of the 5-hydroxymethyl group, dimethoxytritylation of the 5'-hydroxyl, and phosphitylation of the 3'-hydroxyl. nih.gov |
| 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm) phosphoramidite | 2'-O-methyl-5-methyluridine | Protection of hydroxyl groups, oxidation of the 5-methyl group, and subsequent chemical conversions to achieve the final product. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQLVUOUHLNLDA-FDDDBJFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery, Identification, and Natural Occurrence of 2 O Methyl 5 Hydroxymethyluridine
Historical Context of Modified Nucleoside Discovery in RNA
The journey into the world of modified nucleosides began over half a century ago. nih.gov To date, more than 170 distinct chemical modifications have been identified in RNA molecules across all domains of life. nih.gov The majority of these were initially found in abundant and stable RNA species like transfer RNA (tRNA) and ribosomal RNA (rRNA), where they play critical roles in folding, stability, and the fine-tuning of molecular interactions. nih.gov
The discovery of 2'-O-methylation (Nm) as a common modification added another layer of complexity to the RNA world. mdpi.com This modification, where a methyl group is added to the 2' hydroxyl of the ribose, is found in tRNA, rRNA, small nuclear RNA (snRNA), and messenger RNA (mRNA). mdpi.comnih.gov Concurrently, modifications to the nucleobases themselves, such as the derivatives of uridine (B1682114) at the 5th position, were identified, particularly at the wobble position of the tRNA anticodon, where they are crucial for translational fidelity. nih.gov The convergence of these two modification pathways—ribose and base modification on the same nucleoside—creates a vast potential for chemical diversity in RNA.
Methodologies for Initial Identification of 2'-O-Methyl-5-hydroxyMethyluridine in Biological Samples
The definitive identification of a novel, and likely low-abundance, RNA modification such as this compound would necessitate highly sensitive and specific analytical techniques. The gold standard for discovering and characterizing new RNA modifications is a combination of liquid chromatography and high-resolution mass spectrometry (LC-MS/HRMS). nih.gov
This approach was instrumental in the discovery of the analogous cytidine (B196190) modification, 2'-O-Methyl-5-hydroxymethylcytidine (hm5Cm). nih.govcam.ac.uk The process for identifying this compound would follow a similar path:
RNA Isolation and Digestion: Total RNA is extracted from cells or tissues and enzymatically digested into individual nucleosides.
Chromatographic Separation: The resulting mixture of nucleosides is separated using liquid chromatography, typically reverse-phase high-performance liquid chromatography (HPLC). This step separates the different nucleosides based on their physicochemical properties.
Mass Spectrometry Analysis: The separated nucleosides are then introduced into a mass spectrometer. High-resolution instruments can determine the precise mass-to-charge ratio of each compound, allowing for the determination of its elemental composition.
Tandem Mass Spectrometry (MS/MS): To confirm the structure, the candidate nucleoside ion is fragmented, and the pattern of fragment ions is analyzed. This fragmentation signature provides definitive evidence for the locations of the methyl and hydroxymethyl groups on the ribose and base, respectively.
Co-elution with a chemically synthesized, authentic standard of this compound during LC-MS/HRMS analysis provides the ultimate confirmation of its identity in biological samples. nih.gov
Distribution of this compound Across RNA Classes
While direct quantitative data for this compound is not extensively available in scientific literature, its potential distribution can be inferred from the known locations of its parent modifications.
Quantitative analysis of total RNA from various organisms has revealed the presence of numerous uridine modifications. For example, derivatives of 5-hydroxyuridine are known to be ubiquitous in the tRNA of bacteria. genesilico.pl The related cytidine compound, hm5Cm, has been quantified in several model organisms, showing variable levels. For instance, C. elegans contains approximately 30 parts per million (ppm) of hm5Cm in its total RNA. nih.gov It is plausible that this compound also exists at low ppm levels, varying across different species.
Both 2'-O-methylation and 5-position uridine modifications are highly enriched in tRNA. 2'-O-methylation of residues in the tRNA anticodon loop is critical for proper translation in eukaryotes. biorxiv.org Modifications at the wobble position (position 34) of uridine, including derivatives of 5-hydroxyuridine and 5-carboxymethoxyuridine, are also common. nih.gov Given this precedent, tRNA stands as the most probable RNA class to be enriched with this compound, likely within the anticodon loop to modulate codon recognition and translation efficiency.
2'-O-methylation is a widespread modification found in nearly all types of cellular RNA. mdpi.com It is abundant in rRNA and snRNA, where it is thought to provide structural stability. wikipedia.org Internal 2'-O-methylations have also been reported in mRNA, although their prevalence is a subject of ongoing research. nih.gov The presence of 5-methyluridine (m5U) has also been detected in the mRNA of yeast. biorxiv.org Therefore, it is conceivable that this compound could be present in these RNA classes, albeit likely at very low levels compared to its potential concentration in tRNA.
Comparative Analysis of this compound Levels in Different Biological Systems
A comparative analysis of this compound would provide insights into its evolutionary conservation and potential biological roles. While specific data for this compound is lacking, a comparative analysis of the closely related 2'-O-Methyl-5-hydroxymethylcytidine (hm5Cm) has been performed, revealing interesting trends.
The table below shows the abundance of hm5Cm in total RNA from a variety of organisms, illustrating the type of data that would be essential for understanding the distribution of this compound.
| Organism/Tissue | Abundance of hm5Cm (ppm) | Reference |
|---|---|---|
| Human (HEK293T cells) | ~25 | nih.gov |
| Mouse (Brain) | ~15 | nih.gov |
| D. melanogaster (Fruit Fly) | ~50 | nih.gov |
| C. elegans (Nematode) | ~30 | nih.gov |
| A. thaliana (Plant) | ~10 | nih.gov |
Data presented is for 2'-O-Methyl-5-hydroxymethylcytidine (hm5Cm) and serves as an example for the type of comparative analysis needed for this compound.
This analysis shows that the abundance of a doubly modified nucleoside can vary significantly between species. A notable observation for hm5Cm is that its levels can be inversely correlated with its precursor, hm5C, suggesting complex regulatory pathways for RNA modification. nih.gov Similar quantitative studies using LC-MS/HRMS across a wide range of species would be required to map the prevalence and potential evolutionary significance of this compound.
Biosynthesis and Enzymatic Pathways of 2 O Methyl 5 Hydroxymethyluridine
Pathways of Formation from Precursor Nucleosides
The formation of 2'-O-Methyl-5-hydroxymethylcytidine is intricately linked to the metabolic pathways of other modified cytosines, particularly 5-methylcytidine (B43896) (m5C) and 5-hydroxymethylcytidine (B44077) (hm5C).
Role as an Oxidative Metabolite of 5-Methylcytidine (m5C)
Research has established 2'-O-Methyl-5-hydroxymethylcytidine (hm5Cm) as a second oxidative derivative of 5-methylcytidine (m5C) in RNA. nih.govnih.gov This discovery followed investigations into the stability of 5-hydroxymethylcytidine (hm5C), itself a direct metabolite of m5C. nih.govresearchgate.net The presence of hm5Cm suggests a widespread process of oxidation of C5-methylated cytidines in various organisms. nih.gov This oxidative modification pathway points to a dynamic regulation of RNA modifications, moving beyond the traditional view of these marks as static. nih.govresearchgate.net
The process begins with the well-known modification m5C, which can undergo oxidation. While one fate of this oxidation is the formation of hm5C, the subsequent discovery of hm5Cm indicates a more complex metabolic network. nih.gov It is proposed that either m5C is first oxidized to hm5C, which is then 2'-O-methylated, or that 5-methyl-2'-O-methylcytidine (m5Cm) is oxidized to form hm5Cm.
Relationship to 5-Hydroxymethylcytidine (hm5C) Metabolism
The metabolism of 2'-O-Methyl-5-hydroxymethylcytidine is closely connected to that of 5-hydroxymethylcytidine (hm5C). nih.govnih.gov In fact, hm5Cm was discovered during studies investigating the stability of hm5C in human cells using bio-isotopologues and liquid chromatography-mass spectrometry/high-resolution mass spectrometry (LC-MS/HRMS). nih.govresearchgate.net
Interestingly, the relative abundance of hm5C and hm5Cm varies across different organisms. In some organisms with very low or undetectable levels of hm5C, a relatively high level of hm5Cm is observed. nih.gov For instance, C. elegans contains a significant amount of hm5Cm in its total RNA while having little hm5C. nih.gov In contrast, mammalian cells and mouse brain tissue show comparable amounts of both hm5C and hm5Cm. nih.gov This suggests that eukaryotes may preferentially utilize either the 2'-OH methylated or the unmethylated form of C5-hydroxymethylation. nih.govresearchgate.net
Enzyme Systems Involved in 2'-O-Methyl-5-hydroxymethylcytidine Biogenesis
The enzymatic machinery responsible for the synthesis of 2'-O-Methyl-5-hydroxymethylcytidine is a key area of ongoing research, with significant findings pointing towards mechanisms distinct from those that generate hm5C.
Investigation of TET-Enzyme Independent Formation Mechanisms
A pivotal finding in the study of hm5Cm is that its formation is independent of the Ten-Eleven Translocation (TET) family of enzymes. nih.govnih.gov TET enzymes are known to oxidize m5C to hm5C in both DNA and RNA. nih.govwikipedia.orgnih.gov However, studies have shown that cells deficient in all three TET enzymes (TET1, TET2, and TET3) still produce levels of hm5Cm comparable to wild-type cells. nih.gov
This TET-independent formation is further supported by the observation that organisms lacking TET enzymes, or expressing them at low levels, such as C. elegans and D. melanogaster, exhibit high levels of hm5Cm. nih.gov This indicates the existence of an alternative enzymatic pathway responsible for the generation of this modified nucleoside.
Putative Modifying Enzymes and Associated Factors
While the specific enzyme that catalyzes the formation of hm5Cm has not been definitively identified, the structure of the molecule itself provides clues. The modification involves both hydroxylation at the 5-methyl group and methylation at the 2'-hydroxyl group of the ribose.
The 2'-O-methylation is a common RNA modification catalyzed by a large family of 2'-O-methyltransferases (RNMTs). nih.gov It is plausible that an as-yet-unidentified RNMT acts on hm5C to produce hm5Cm, or on m5C to produce m5Cm which is then oxidized. Fibrillarin (FBL) is a key enzyme that catalyzes the 2'-O-methylation of ribosomal RNAs. nih.gov
The oxidation of the 5-methyl group, being TET-independent, suggests the involvement of other dioxygenases. The ALKBH family of enzymes, for example, are also Fe(II)/α-ketoglutarate-dependent oxygenases, similar to TET enzymes, and are known to be involved in nucleic acid modification. nih.gov
Dynamic Regulation of 2'-O-Methyl-5-hydroxymethylcytidine Levels
The levels of 2'-O-Methyl-5-hydroxymethylcytidine appear to be dynamically regulated, suggesting a functional role in cellular processes. The varying ratios of hm5Cm to hm5C across different species and even within different cell types point to a controlled regulation of its biosynthesis. nih.gov
RNA modifications are increasingly recognized as dynamic and reversible, playing regulatory roles analogous to epigenetic modifications on DNA. nih.govresearchgate.net The existence of hm5Cm as an oxidative metabolite of m5C, and its differential expression, supports the idea that it is part of a dynamic system that may respond to cellular signals or environmental changes. For example, m5C modification in tRNA is known to be involved in regulating the cellular stress response. nih.gov The presence of 2'-O-methylation can also increase the stability of RNA molecules by protecting them from hydrolysis, which may be a key function of hm5Cm, particularly in tRNA where it is found to be enriched. nih.gov
Data Tables
Table 1: Abundance of hm5C and hm5Cm in Total RNA of Various Organisms
| Organism/Cell Line | hm5C (ppm) | hm5Cm (ppm) |
| Human HEK293T cells | Present | Present |
| Mouse Brain | Present | Present |
| D. melanogaster | Low/Undetectable | Present |
| C. elegans | Low/Undetectable | ~30 |
Data compiled from Huber et al. (2017). "ppm" denotes parts per million. nih.gov
Biological Precursors and Substrate Specificity in vivo
The in vivo synthesis of 2'-O-Methyl-5-hydroxymethyluridine likely involves a multi-step process, as enzymes that concurrently perform both 5-hydroxymethylation and 2'-O-methylation on a uridine (B1682114) substrate have not been identified. The biosynthesis is hypothesized to proceed through one of two primary pathways:
Hydroxylation followed by methylation: In this scenario, 5-hydroxymethyluridine (B1210401) (hmU) serves as the initial precursor, which is subsequently methylated at the 2'-hydroxyl group of the ribose.
Methylation followed by hydroxylation: Alternatively, 2'-O-methyluridine could be the initial substrate, which then undergoes enzymatic hydroxylation at the 5-methyl position of the uracil (B121893) base.
5-Hydroxymethylation of Uridine Precursors
The formation of 5-hydroxymethyluridine in biological systems has been observed to occur at the DNA level through the oxidation of thymidine (B127349). nih.gov This reaction is catalyzed by enzymes from the TET (Ten-Eleven Translocation) and JBP (J-binding protein) families of 2-oxoglutarate/Fe(II)-dependent oxygenases. nih.gov In certain organisms like dinoflagellates and kinetoplastids, these enzymes are responsible for generating significant amounts of 5-hydroxymethyluracil (B14597) (the base in 5-hydroxymethyluridine) from thymine (B56734) within DNA. nih.gov While this process is documented for deoxyribonucleosides, it establishes a clear enzymatic basis for the 5-hydroxymethylation of a pyrimidine (B1678525) base.
2'-O-Methylation of Ribonucleosides
The 2'-O-methylation of the ribose moiety is a widespread modification in various RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). wikipedia.orgnih.govmdpi.com This reaction is carried out by a class of enzymes known as 2'-O-methyltransferases, which utilize S-adenosylmethionine (SAM) as a methyl group donor. mdpi.com These enzymes exhibit specificity for the 2'-hydroxyl group of the ribose sugar and can act on any of the four canonical ribonucleosides (adenosine, guanosine, cytidine (B196190), and uridine). mdpi.com
Insights from 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm) Biosynthesis
The discovery of 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm) as a metabolite of 5-methylcytidine (m5C) in RNA offers a compelling model for the potential biosynthesis of this compound. nih.govresearchgate.net The formation of hm5Cm is observed to be independent of TET enzymes, suggesting the existence of alternative enzymatic pathways for the hydroxylation of a modified base. nih.govresearchgate.net It is plausible that a similar TET-independent mechanism could hydroxylate a 2'-O-methyluridine precursor. Furthermore, the presence of hm5Cm demonstrates that a 2'-O-methylated ribonucleoside can be a substrate for further modification at the base. nih.govresearchgate.net
The following table summarizes the key biological precursors and the enzyme families implicated in the potential biosynthetic pathways of this compound.
| Precursor | Modification Step | Enzyme Family | Resulting Intermediate/Product |
| Uridine (in RNA) | 5-hydroxymethylation | TET/JBP-like oxygenases | 5-hydroxymethyluridine |
| 5-hydroxymethyluridine | 2'-O-methylation | 2'-O-methyltransferases | This compound |
| Uridine (in RNA) | 2'-O-methylation | 2'-O-methyltransferases | 2'-O-methyluridine |
| 2'-O-methyluridine | 5-hydroxymethylation | Potentially TET-independent oxygenases | This compound |
Detailed research into the substrate specificity of 2'-O-methyltransferases for modified nucleosides like 5-hydroxymethyluridine, and the identification of enzymes capable of hydroxylating 2'-O-methyluridine, are necessary to definitively establish the in vivo biosynthetic route of this compound.
Chemical Synthesis Methodologies for 2 O Methyl 5 Hydroxymethyluridine and Its Derivatives
Strategies for Phosphoramidite (B1245037) Monomer Synthesis
The creation of a stable phosphoramidite monomer of 2'-O-Methyl-5-hydroxymethyluridine, suitable for automated solid-phase RNA synthesis, can be approached from different starting materials. Key strategies involve utilizing either 5-Hydroxymethyluridine (B1210401) (hm5U) or 2'-O-Methyl-5-methyluridine as precursors.
A common pathway to synthesize the target phosphoramidite begins with 5-Hydroxymethyluridine (hm5U). This approach leverages the pre-existing 5-hydroxymethyl group, which requires selective protection early in the synthetic sequence.
A representative synthetic route involves the following key steps:
Selective Acetylation : The synthesis is initiated by the selective acetylation of the 5-hydroxymethyl group of hm5U. This is typically achieved using acetic acid with a catalytic amount of trifluoroacetic acid. Careful control of the reaction time is essential to prevent unwanted acetylation of the ribose hydroxyl groups. nih.gov
5'-O-Protection : The 5'-hydroxyl group is then protected with a 4,4′-dimethoxytrityl (DMT) group. The DMT group is acid-labile, which allows for its selective removal during the automated solid-phase synthesis cycle. nih.gov
2'-O-Silylation : To differentiate the 2'- and 3'-hydroxyl groups, a silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), is introduced. Silylation with TBDMS chloride (TBDMSCl) in the presence of silver nitrate can yield the desired 2′-O-TBDMS-protected derivative with good regioselectivity over the 3'-isomer. nih.gov
Phosphitylation : The final step to create the phosphoramidite monomer is the phosphitylation of the free 3'-hydroxyl group. This is typically performed using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). nih.gov
An alternative and often more direct strategy starts with the commercially available 2'-O-Methyl-5-methyluridine. This precursor already contains the required 2'-O-methyl group, simplifying the synthetic process by eliminating the need for selective 2'-hydroxyl protection.
The synthesis from this precursor typically proceeds as follows:
Hydroxyl Protection : The 5'- and 3'-hydroxyl groups of 2'-O-Methyl-5-methyluridine are protected. The 5'-hydroxyl is commonly protected with a DMT group, and the 3'-hydroxyl can be protected with a TBDMS group. semanticscholar.orgresearchgate.net
Radical Bromination : The 5-methyl group is converted into a 5-bromomethyl group through a radical bromination reaction. This is usually accomplished using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). semanticscholar.orgresearchgate.net
Acetate Substitution : The reactive 5-bromomethyl intermediate is then treated with an acetate source, such as potassium acetate, to yield the 5-acetyloxymethyl derivative. semanticscholar.orgresearchgate.net
Deprotection and Phosphitylation : The 3'-O-TBDMS group is selectively removed, followed by phosphitylation of the now-free 3'-hydroxyl group to generate the final phosphoramidite monomer.
This approach is often favored for its efficiency and the commercial availability of the starting material. semanticscholar.orgresearchgate.net
| Feature | Synthesis from hm5U Intermediates | Synthesis from 2'-O-Methyl-5-methyluridine Precursors |
|---|---|---|
| Starting Material | 5-Hydroxymethyluridine (hm5U) | 2'-O-Methyl-5-methyluridine |
| Key Transformations | Selective acetylation of 5-CH2OH, 2'-O-silylation, Phosphitylation | Radical bromination of 5-CH3, Acetate substitution, Phosphitylation |
| Advantages | Utilizes pre-existing 5-hydroxymethyl group | Commercially available starting material with 2'-O-methyl group already in place, often more efficient |
| Challenges | Requires selective protection of multiple hydroxyl groups, potentially lower overall yield | Involves handling of reactive bromomethyl intermediates |
Improvements often focus on:
Minimizing Steps : Combining reactions into one-pot procedures to reduce the number of isolation and purification steps.
Optimizing Reagents : Employing more selective and efficient reagents for protection and conversion steps. For instance, using phase-transfer catalysis for certain transformations has been shown to improve yields and simplify manipulations.
Improving Purification : Developing purification strategies that avoid laborious column chromatography where possible.
These enhancements are critical for making the synthesis of this compound and its derivatives more practical and scalable for research and potential therapeutic applications.
Solid-Phase Oligonucleotide Synthesis Incorporating this compound
The incorporation of this compound into an oligonucleotide is achieved using the well-established phosphoramidite method on a solid support. ashansenlab.com This automated process involves a series of repetitive steps to build the oligonucleotide chain in the 3' to 5' direction.
High coupling efficiency at each step is critical for the synthesis of high-purity, full-length oligonucleotides. For modified phosphoramidites like that of this compound, optimizing the coupling conditions is essential. This typically involves:
Activator Choice: The phosphoramidite monomer is activated by a weak acid to facilitate its reaction with the free 5'-hydroxyl of the growing chain. While 1H-tetrazole has been a standard activator, more efficient activators such as 4,5-dicyanoimidazole (DCI) are often used to drive the coupling reaction to completion, especially for sterically demanding or less reactive phosphoramidites. semanticscholar.org
Coupling Time: The reaction time for the coupling step can be extended to ensure high efficiency, particularly for modified monomers. Coupling yields are typically monitored by measuring the absorbance of the released DMT cation after each cycle. For the related 5-(hydroxymethyl)-2′-deoxyuridine synthon, coupling yields of greater than 98% have been reported. nih.gov
The final deprotection of the oligonucleotide is a multi-step process that must be carefully controlled to ensure the removal of all protecting groups without degrading the oligonucleotide or the modified base.
| Deprotection Step | Reagent | Conditions | Purpose |
| Cleavage and Base/Phosphate Deprotection | Aqueous Ammonia/Methylamine (AMA) or concentrated aqueous ammonia | Room temperature to 65 °C | Cleavage from solid support and removal of acetyl, and cyanoethyl groups. |
| 2'-Silyl Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in a solvent like DMSO | 65 °C for several hours | Removal of TBDMS groups from other ribonucleosides. yale.eduglenresearch.com |
It has been demonstrated that the acetyl group protecting the 5-hydroxymethyl function of 5-hydroxymethyluridine and 5-hydroxymethylcytidine (B44077) is effectively removed under standard deprotection conditions using aqueous methylamine/ammonia solutions. nih.gov
Several side reactions can occur during the synthesis and deprotection of modified oligonucleotides, leading to impurities. For oligonucleotides containing this compound, potential side reactions include:
SN Reactivity at the 5-Hydroxymethyl Position: The 5-hydroxymethyl group, being a pseudobenzylic alcohol, could potentially be susceptible to nucleophilic substitution reactions. However, studies on the synthesis of 5-hydroxymethyluridine and 5-hydroxymethylcytidine modified RNA have shown that with acetyl protection, only very minor amounts of side products resulting from SN reactivity at this position are observed under standard deprotection conditions. nih.gov
Acrylonitrile Adduct Formation: During the final deprotection with strong bases, the β-cyanoethyl protecting group on the phosphate backbone is removed via β-elimination, generating acrylonitrile as a byproduct. Acrylonitrile is a Michael acceptor and can react with the N3 position of uridine (B1682114) and thymidine (B127349) residues, leading to the formation of 2-cyanoethyl adducts. chemie-brunschwig.ch This can be minimized by using milder deprotection conditions or by including scavengers in the deprotection solution.
Careful optimization of the deprotection conditions, such as temperature and time, is crucial to ensure complete removal of all protecting groups while minimizing the formation of these and other potential side products.
Synthesis of Analogs and Isotopic Labeling for Research Purposes
The synthesis of analogs and isotopically labeled versions of this compound is essential for various research applications, including structural studies by NMR spectroscopy and mass spectrometry-based quantitative analyses.
The synthetic route to this compound phosphoramidite can be adapted to produce various analogs. For instance, starting from different 5-substituted uridine derivatives would allow for the introduction of other functional groups at the 5-position.
Isotopic labeling can be achieved by using appropriately labeled starting materials in the chemical synthesis of the phosphoramidite. For example, the use of [13C-methyl]-methionine in biological systems has been used to study the turnover of methylated ribonucleosides. nih.gov For chemical synthesis, commercially available isotopically labeled precursors can be incorporated. General strategies for isotopic labeling of ribonucleosides for NMR studies include:
Uniform Labeling: Incorporating 13C and/or 15N throughout the molecule.
Selective Labeling: Introducing labels at specific positions within the base or the ribose sugar. This can be achieved through chemical synthesis using specifically labeled building blocks. nih.gov
While isotopically labeled phosphoramidites for RNA synthesis are not as widely commercially available as their unlabeled counterparts, chemical synthesis provides a viable route to obtain them for specific research needs. nih.gov The enzymatic synthesis of labeled RNA using T7 RNA polymerase and labeled nucleotide triphosphates is a common alternative for producing longer labeled RNA strands, though this is not suitable for the site-specific incorporation of a single modified nucleotide during chemical synthesis. nih.gov
Biological Roles and Mechanistic Insights of 2 O Methyl 5 Hydroxymethyluridine in Rna Function
Influence on RNA Structural Integrity and Conformation
The structural integrity and conformation of RNA are paramount to its function. The presence of 2'-O-Methyl-5-hydroxymethyluridine within an RNA sequence can significantly influence its three-dimensional architecture and stability.
The 2'-O-methylation of ribonucleosides, a feature of this compound, has a well-documented stabilizing effect on RNA duplexes. This stabilization arises from the methyl group at the 2' position of the ribose sugar, which pre-organizes the sugar pucker into the C3'-endo conformation. This conformation is characteristic of A-form helices, the standard geometry for RNA duplexes. By favoring this conformation in the single-stranded state, the entropic penalty of duplex formation is reduced, leading to increased thermodynamic stability. nih.gov The 2'-O-methylation can enhance the stability of RNA helices by approximately 0.2 kcal/mol per modification. nih.gov
| Feature | Impact of 2'-O-Methylation | Mechanism |
| Sugar Pucker Conformation | Biases towards C3'-endo | Steric interactions involving the 2'-O-methyl group favor the conformation found in A-form RNA helices. nih.gov |
| Duplex Stability | Increases thermodynamic stability | Pre-organization of the single strand reduces the entropy loss upon duplex formation. nih.gov |
| Backbone Integrity | Protects against hydrolysis | The methyl group at the 2' position prevents the 2'-hydroxyl from participating in phosphodiester bond cleavage. nih.govwikipedia.org |
In the context of transfer RNA (tRNA), modifications within the anticodon loop are crucial for accurate and efficient protein synthesis. The presence of a 2'-O-methyl group at the first ("wobble") position of the anticodon can enhance the precision of codon recognition. nih.govnih.gov This modification helps to rigidify the sugar-phosphate backbone, which can promote the proper alignment of the anticodon with the messenger RNA (mRNA) codon on the ribosome.
Regulation of Gene Expression at the Post-Transcriptional Level
Post-transcriptional regulation provides a dynamic and rapid means of controlling gene expression. This compound, through its constituent 2'-O-methylation, plays a significant role in these regulatory pathways.
Recent studies have demonstrated that Fibrillarin (FBL)-mediated 2'-O-methylation at internal mRNA sites enhances mRNA stability. nih.gov This suggests a widespread mechanism for post-transcriptional gene regulation mediated by this type of modification.
| Regulatory Aspect | Effect of 2'-O-Methylation | Implication |
| mRNA Half-life | Increased | Protects against nuclease-mediated degradation. mdpi.com |
| Gene Expression | Upregulated | Higher steady-state levels of mRNA lead to increased protein production. nih.gov |
The process of translation is heavily influenced by modifications within both mRNA and ribosomal RNA (rRNA). 2'-O-methylation is a prevalent modification in rRNA, particularly in functionally important regions such as the decoding and peptidyl-transferase centers. nih.gov These modifications are thought to fine-tune the structure and function of the ribosome, thereby modulating translational activity. mdpi.com
While the global effect of individual 2'-O-methylations in rRNA may be subtle, they can collectively influence the efficiency and fidelity of protein synthesis. mdpi.com It has been proposed that specific patterns of rRNA modification could lead to "specialized ribosomes" that preferentially translate certain subsets of mRNAs, adding another layer of regulatory control. mdpi.com Post-transcriptional modifications within the anticodon of tRNA, including 2'-O-methylation, directly impact translational efficiency by modulating codon recognition. nih.gov
Interplay with RNA-Binding Proteins and Molecular Recognition
The interaction between RNA and RNA-binding proteins (RBPs) is fundamental to virtually all aspects of RNA metabolism, including splicing, transport, localization, and degradation. The chemical landscape of an RNA molecule, including modifications like 2'-O-methylation, can significantly influence these interactions.
The addition of a methyl group to the 2'-hydroxyl can affect RNA-protein interactions in several ways. It can create steric hindrance, preventing a protein from binding, or it can alter the local conformation of the RNA to either enhance or inhibit protein recognition. mdpi.com The 2'-O-methyl group can also impact hydrogen bonding patterns, which are often critical for the specificity of RNA-protein interactions. mdpi.com
For instance, the spliceosome, a large ribonucleoprotein complex responsible for pre-mRNA splicing, relies on numerous 2'-O-methylated nucleotides within its small nuclear RNA (snRNA) components for proper assembly and function. mdpi.com These modifications are essential for establishing the correct secondary structure and protein-binding sites within the snRNAs. mdpi.com Although direct evidence for the role of this compound in specific RBP interactions is still emerging, the established principles of 2'-O-methylation suggest its potential to modulate these critical molecular recognition events.
Following a comprehensive review of available scientific literature, it has been determined that there is currently insufficient specific research on the chemical compound This compound to generate a detailed article focusing solely on its distinct biological roles.
The constituent modifications, 2'-O-methylation and 5-hydroxymethylation on pyrimidines, are known to occur on RNA and have been studied independently. 2'-O-methylation is a widespread modification found in various non-coding RNAs, including tRNA, rRNA, and snRNA, where it contributes to RNA stability and function wikipedia.orgnih.govmdpi.com. Modifications at the 5-position of pyrimidines, such as 5-hydroxymethylcytosine, have been implicated in responses to cellular stress, particularly within tRNA nih.gov.
However, dedicated studies elucidating the specific functions of the combined this compound modification, particularly its contribution to cellular stress responses or its role in non-coding RNA processing, are not present in the current body of scientific literature. Research has focused more extensively on its cytosine analogue, 2'-O-Methyl-5-hydroxymethylcytidine nih.govnih.gov.
Therefore, any attempt to create an article strictly adhering to the requested outline for this compound would require speculation and extrapolation from related but distinct molecules. This would not meet the required standards of scientific accuracy. Further research is needed to characterize the presence and biological significance of this specific RNA modification.
Advanced Analytical Methodologies for Detection and Quantification of 2 O Methyl 5 Hydroxymethyluridine
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) stands as a cornerstone for the analysis of RNA modifications due to its high sensitivity, specificity, and ability to provide detailed structural information. It is particularly well-suited for the unambiguous identification and precise quantification of 2'-O-Methyl-5-hydroxymethyluridine.
Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS) for Identification and Quantification
Liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/HRMS) is a powerful technique for the detection and quantification of modified nucleosides from complex biological samples. nih.govnih.govcam.ac.uk This method involves the enzymatic digestion of total RNA into individual nucleosides, which are then separated by liquid chromatography. The separated nucleosides are subsequently ionized and analyzed by a high-resolution mass spectrometer, which measures the mass-to-charge ratio (m/z) with high accuracy.
The identification of this compound is achieved by matching the accurate mass of the detected analyte with its theoretical exact mass. High-resolution instruments, such as Orbitrap or Time-Of-Flight (TOF) analyzers, are essential for distinguishing the target compound from other molecules with very similar masses. mdpi.com Quantification is typically performed by comparing the signal intensity of the target molecule to that of a known concentration of a synthetic standard.
| Parameter | Description | Relevance for this compound |
| Stationary Phase | Typically a reversed-phase column (e.g., C18) is used for separation of nucleosides. | Allows for the separation of the relatively polar this compound from other canonical and modified nucleosides. |
| Mobile Phase | A gradient of aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). | The gradient elution ensures the efficient separation and sharp peak shapes necessary for accurate quantification. |
| Ionization Source | Electrospray ionization (ESI) is commonly used as it is a soft ionization technique suitable for fragile molecules like nucleosides. | Minimizes fragmentation during the ionization process, preserving the molecular ion for accurate mass determination. |
| Mass Analyzer | High-resolution analyzers like Orbitrap or TOF. mdpi.com | Provides the high mass accuracy required to confirm the elemental composition and confidently identify the compound. mdpi.com |
Application of Stable Isotope Tracing and Bio-Isotopologues
Stable isotope tracing is a sophisticated method used to study the dynamics and turnover of RNA modifications. nih.govmdpi.comnih.gov This approach involves feeding cells with nutrients labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H). These isotopes are incorporated into the metabolic pathways and ultimately into the RNA modifications themselves.
In the context of this compound, cells can be cultured in the presence of stable isotope-labeled precursors, such as [methyl-¹³CD₃]-L-methionine, which provides a labeled methyl group for the 2'-O-methylation. nih.gov By tracking the incorporation and dilution of these heavy isotopes over time using LC-MS/HRMS, researchers can gain insights into the metabolic origin, stability, and turnover rate of the modification. nih.govnih.gov This technique was instrumental in the discovery of the related compound 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm), distinguishing its turnover from other modifications. nih.gov
| Isotope Precursor | Labeled Moiety | Application in Studying this compound |
| [methyl-¹³CD₃]-L-methionine | 2'-O-methyl group | Tracing the origin and turnover of the ribose methylation. nih.gov |
| [¹⁵N₂]-Cytidine or [¹⁵N₅]-Adenosine | Nucleobase | Monitoring the turnover of the entire RNA strand to distinguish modification turnover from RNA degradation and synthesis. nih.gov |
| [¹³C₆]-Glucose | Ribose sugar | Following the de novo synthesis pathway of the ribonucleoside backbone. |
Fragmentation Patterns and Structural Elucidation
Tandem mass spectrometry (MS/MS) is employed for the structural confirmation of this compound. In this process, the molecular ion of the compound is isolated and then fragmented into smaller, characteristic product ions. The resulting fragmentation pattern serves as a molecular fingerprint that can confirm the identity of the compound and provide information about its chemical structure. chemguide.co.ukwhitman.edu
The key fragmentations observed for nucleosides include the cleavage of the glycosidic bond, which separates the nucleobase from the ribose sugar. whitman.edulibretexts.org The presence of the 2'-O-methyl group and the 5-hydroxymethyl group will influence the fragmentation, leading to unique product ions that can be used to distinguish it from other isomers. Analysis of these fragmentation patterns, often compared to a synthetic standard, provides unequivocal structural elucidation. nih.govchemguide.co.uk
Next-Generation Sequencing Approaches for Site-Specific Mapping
While mass spectrometry is excellent for quantification, next-generation sequencing (NGS) methods are essential for determining the precise location of this compound within specific RNA molecules on a transcriptome-wide scale.
Methodological Adaptations for Ribose Modifications
Standard NGS library preparation methods are often blind to ribose modifications like 2'-O-methylation. Therefore, specific chemical or enzymatic treatments are required to "mark" the location of these modifications so they can be read by the sequencing process. springernature.comnih.gov
One common principle is that the 2'-O-methyl group protects the adjacent phosphodiester bond from cleavage under specific conditions, such as alkaline hydrolysis. springernature.comnih.gov Methods like RiboMethSeq exploit this property. RNA is fragmented under conditions where only linkages next to unmodified riboses are cleaved. The remaining 2'-O-methylated fragments are then ligated to adapters, reverse transcribed, and sequenced. The ends of the sequencing reads map to the positions of the modifications. springernature.comnih.gov Another approach, Nm-REP-seq, uses an exoribonuclease that stalls at 2'-O-methylated nucleotides, allowing for their enrichment and identification. sciengine.com These techniques provide single-nucleotide resolution maps of 2'-O-methylation sites across the transcriptome. sciengine.com
| Method | Principle | Outcome |
| RiboMethSeq | Resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis. springernature.comnih.gov | Sequencing reads correspond to fragments protected from cleavage, with read ends mapping to modification sites. springernature.comnih.gov |
| Nm-seq | Specific chemical modifications label 2'-O-methylation sites, which are then identified during reverse transcription. cd-genomics.com | The modification is "read" as a mutation or a stop in the cDNA, revealing its location. |
| Nm-REP-seq | An exoribonuclease digests RNA but is blocked by 2'-O-methylation, enriching for modified fragments. sciengine.com | The 3'-ends of the sequenced fragments map to the 2'-O-methylated nucleotide. sciengine.com |
| Direct RNA Sequencing | Nanopore sequencing technology reads native RNA molecules, and modifications cause a detectable change in the ionic current signal as the RNA passes through the pore. nih.gov | Direct, real-time detection of modifications without the need for chemical treatment or reverse transcription. nih.gov |
Computational Prediction and Artificial Intelligence-Based Detection
The massive datasets generated by NGS mapping experiments have spurred the development of computational and artificial intelligence (AI) models to identify RNA modifications. oup.commonash.edu These approaches are particularly valuable for analyzing data from direct RNA sequencing technologies, where modifications produce subtle but distinct alterations in the raw electrical signal. nih.govnih.gov
Machine learning and deep learning algorithms can be trained on datasets where the locations of 2'-O-methylations are known. nih.govnih.gov The trained models learn to recognize the specific signal patterns or base-calling "errors" associated with the presence of the modification. nih.gov These tools can then be used to predict the locations of this compound in new datasets with increasing accuracy, complementing and sometimes surpassing purely experimental approaches. nih.govcomputer.org These computational methods are essential for high-throughput analysis and for identifying modifications that may be difficult to detect with traditional biochemical methods. oup.commonash.edu
Biochemical Assays for Modification Analysis
Biochemical assays for the analysis of this compound leverage enzymatic reactions and chemical properties to detect and quantify this specific modification. Since this modification combines a 2'-O-methylation on the ribose sugar and a hydroxymethyl group on the uracil (B121893) base, assays often target one or both of these features.
A primary approach involves the enzymatic digestion of RNA followed by chromatography and mass spectrometry. However, several other biochemical techniques can provide valuable information about the presence and location of this modified nucleoside.
Enzymatic-Based Assays: The resistance of the 2'-O-methyl group to certain ribonucleases is a key property exploited in detection methods. cd-genomics.com
Nuclease Protection Assays: The phosphodiester bond on the 3' side of a 2'-O-methylated nucleotide is resistant to cleavage by specific endonucleases, such as RNase T1, and alkaline hydrolysis. cd-genomics.com This property can be used to enrich for RNA fragments containing the modification.
Reverse Transcriptase (RT) Stop Assay: The presence of a 2'-O-methyl group can cause reverse transcriptase to pause or stop during cDNA synthesis, particularly at low deoxynucleotide triphosphate (dNTP) concentrations. nih.gov This "RT stop" can be detected by analyzing the length of the resulting cDNA fragments on a gel, indicating the position of the modified nucleotide. nih.gov
RNase H-Based Methods: A DNA/RNA hybrid duplex can be specifically cleaved by RNase H. The presence of a 2'-O-methyl modification in the RNA strand can inhibit this cleavage. nih.gov This principle is utilized in methods like Nm-VAQ (site-specific 2′-O-methylation Validation and Absolute Quantification), which combines RNase H cleavage with qRT-PCR for precise quantification of modification ratios.
High-Throughput Sequencing Approaches: Several next-generation sequencing methods have been developed to map 2'-O-methyl sites across the transcriptome. These can be adapted to identify this compound.
RiboMethSeq: This method relies on the principle that RNA fragmentation under alkaline conditions is inhibited at 2'-O-methylated sites. cd-genomics.comnih.gov Sequencing of the resulting fragments reveals the positions of modifications as gaps or pileups in the sequencing reads. nih.gov
Nm-Seq: This approach utilizes a specific antibody that recognizes 2'-O-methylated ribonucleosides for enrichment prior to sequencing.
Nanopore Sequencing: Direct RNA sequencing using nanopore technology can detect modifications as alterations in the electrical current as the RNA strand passes through the pore. cd-genomics.comthe-innovation.org This method has the potential for direct, single-molecule identification of this compound without the need for enzymatic or chemical treatments. cd-genomics.com
| Assay Type | Principle | Primary Application |
|---|---|---|
| Nuclease Protection | Resistance of 2'-O-methyl group to specific RNase cleavage. cd-genomics.com | Enrichment of modified fragments. |
| RT Stop Assay | Pausing of reverse transcriptase at the modification site under low dNTP conditions. nih.gov | Positional mapping of the modification. |
| RiboMethSeq | Inhibition of alkaline hydrolysis at the 2'-O-methyl site, leading to characteristic patterns in sequencing data. nih.gov | Transcriptome-wide mapping of 2'-O-methylation. |
| Nanopore Sequencing | Direct detection of base modifications through changes in electrical current signals. the-innovation.org | Direct, single-molecule identification and quantification. |
Spectroscopic Characterization in Research Settings (e.g., NMR, UV-Vis)
Spectroscopic methods are indispensable for the unambiguous structural confirmation and characterization of novel or rare modified nucleosides like this compound in purified samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of each atom within a molecule, allowing for its complete structural elucidation. For this compound, ¹H and ¹³C NMR would be key techniques.
¹H NMR: Protons on the uracil base (H6), the hydroxymethyl group (-CH₂OH), the ribose sugar (H1', H2', etc.), and the added 2'-O-methyl group (-OCH₃) would all exhibit characteristic chemical shifts. The presence of a singlet integrating to three protons around 3.4-3.7 ppm would be indicative of the 2'-O-methyl group. The methylene protons of the hydroxymethyl group are expected to be non-equivalent and appear as distinct signals. oup.comnih.gov
¹³C NMR: The carbon atoms of the uracil ring, the hydroxymethyl group, the ribose sugar, and the 2'-O-methyl group would each give a distinct signal, confirming the molecular framework.
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the precise placement of the methyl group on the 2'-hydroxyl and the hydroxymethyl group at the C5 position of the uracil base. oup.com
| Proton | Expected Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| H6 (Uracil) | 7.5 - 8.0 | Singlet |
| H1' (Ribose) | 5.8 - 6.0 | Doublet |
| -CH₂OH (C5) | 4.2 - 4.5 | Singlet or two Doublets |
| -OCH₃ (2') | 3.4 - 3.7 | Singlet |
UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is particularly useful for characterizing molecules with chromophores, such as the pyrimidine (B1678525) ring in uridine (B1682114). The UV spectrum of this compound is expected to be similar to that of other 5-substituted uridines.
The analysis involves measuring the absorbance of a solution of the compound across a range of wavelengths. The wavelength of maximum absorbance (λ_max) is a characteristic feature. For uridine and its derivatives, λ_max is typically observed around 260 nm in neutral solutions. The exact position of λ_max can be influenced by substitutions on the pyrimidine ring and the pH of the solution. For instance, the UV absorption maximum for 5-methoxyuridine, another 5-substituted uridine, occurs at 265 nm at pH 2. oup.com The introduction of the hydroxymethyl group at the C5 position is expected to cause a slight bathochromic (to longer wavelength) shift compared to unmodified uridine.
| Solvent/Condition | Expected λ_max (nm) |
|---|---|
| Neutral pH (e.g., pH 7) | ~262 - 268 |
| Acidic pH (e.g., pH 2) | ~265 - 270 |
| Basic pH (e.g., pH 12) | ~280 - 290 |
UV-Vis spectroscopy is also used in thermal melting experiments to assess the stability of RNA duplexes containing the modification. The 2'-O-methylation is known to stabilize A-form RNA duplexes, and this stabilizing effect can be quantified by measuring the change in UV absorbance as the temperature is increased.
Research Tools and Methodological Development Utilizing 2 O Methyl 5 Hydroxymethyluridine
Utilization as a Building Block for Synthetic RNA Constructs
The chemical synthesis of RNA oligonucleotides has become an essential tool in molecular biology. The incorporation of modified nucleosides like 2'-O-Methyl-5-hydroxyMethyluridine is achieved through solid-phase phosphoramidite (B1245037) chemistry. mdpi.comthieme-connect.denih.gov The 2'-O-methyl group confers significant resistance to nuclease degradation, a crucial feature for any RNA molecule intended for use in biological systems. nih.gov This enhanced stability, coupled with the unique chemical handle provided by the 5-hydroxymethyl group, makes this compound a versatile building block for a variety of synthetic RNA constructs.
Creation of Site-Specifically Modified RNA Oligonucleotides for Functional Studies
A key application of this compound is in the creation of RNA oligonucleotides with modifications at precise, predetermined locations. thieme-connect.de The synthesis of its phosphoramidite precursor allows for its incorporation at any desired position within an RNA sequence during automated solid-phase synthesis. glenresearch.comnih.gov This site-specific modification is fundamental for functional studies, as it allows researchers to dissect the specific role of this modification in various biological processes.
For instance, by placing this compound at a particular site, scientists can investigate its influence on RNA structure, its stability against enzymatic degradation, and its interactions with other molecules. The 2'-O-methylation is known to increase the thermal stability of RNA duplexes and protect the phosphodiester backbone from cleavage by nucleases. nih.gov The 5-hydroxymethyl group, meanwhile, can alter local RNA conformation and create new recognition sites for proteins. The ability to generate these precisely modified RNAs is crucial for validating the presence and understanding the function of naturally occurring RNA modifications.
Design of RNA Probes for Investigating RNA-Protein Interactions
Investigating the intricate dance between RNA and proteins is fundamental to understanding gene regulation. This compound is instrumental in designing robust probes for these studies. nih.govresearchwithrutgers.comnih.gov Synthetic RNA oligonucleotides containing this modified nucleoside, often labeled with a fluorophore, can be used as probes in a variety of assays to detect and analyze RNA-protein interactions.
The advantages of using 2'-O-methylated probes are manifold:
Nuclease Resistance: The modification protects the probe from being rapidly degraded by cellular enzymes, allowing for a longer experimental window. nih.gov
High Affinity: 2'-O-methylated RNA forms stable duplexes with target RNA or single-stranded DNA, leading to stronger and more specific binding.
Faster Hybridization Kinetics: These probes often bind to their targets more quickly than their DNA counterparts. nih.govnih.gov
In practice, a fluorescently-labeled probe containing this compound can be introduced to cell lysates or living cells. nih.gov By observing the co-localization of the fluorescent signal with a protein of interest (which might be tagged with a different fluorescent marker, like Green Fluorescent Protein), researchers can infer direct or indirect interactions. nih.govnih.gov Furthermore, the 5-hydroxymethyl group can be used as a chemical handle for cross-linking experiments, which covalently link the RNA probe to its binding partners, allowing for their subsequent identification by techniques like mass spectrometry.
Development of High-Throughput Screening Platforms for RNA Modifications
The field of epitranscriptomics, which studies the role of RNA modifications in gene regulation, relies heavily on high-throughput methods to map these modifications across the entire transcriptome. The development and validation of such platforms are critically dependent on the availability of synthetic RNA standards containing known modifications. unito.itcd-genomics.com
This compound plays a crucial role as a component of these synthetic standards. For high-throughput sequencing methods like 2OMe-seq or RibOxi-seq, which are designed to map 2'-O-methylation sites, RNA containing this compound at specific locations can be used as a positive control to calibrate the method and assess its sensitivity and specificity. unito.itsemanticscholar.org Similarly, in mass spectrometry-based approaches, the known fragmentation pattern of this compound is essential for creating databases to identify this modification in complex biological samples. nih.gov
While direct high-throughput screening platforms using this compound are not the primary application, its role in enabling the development of these technologies is indispensable for advancing our understanding of the epitranscriptome. nih.govnih.govnih.gov
Application in In Vitro Transcription Systems for Modified RNA Production
In vitro transcription (IVT) is a widely used technique to produce large quantities of RNA from a DNA template. protocols.ioneb.comprotocols.io This method can be adapted to incorporate modified nucleotides, thereby generating fully substituted modified RNA. To achieve this, the nucleoside this compound must first be converted into its triphosphate form (this compound triphosphate).
This modified nucleotide triphosphate can then be used in an IVT reaction, typically with a bacteriophage RNA polymerase like T7, in place of or in addition to the standard uridine (B1682114) triphosphate (UTP). The polymerase will incorporate the modified nucleotide into the growing RNA chain, directed by the sequence of the DNA template. nih.gov This allows for the bulk production of RNA molecules that are homogenously modified with this compound. These RNAs are invaluable for a range of applications, from structural studies using X-ray crystallography or NMR to large-scale biochemical assays and the development of RNA-based therapeutics where enhanced stability and altered immunogenicity are desired.
Use in Enzymatic Assays to Characterize RNA Modifying Enzymes
Understanding the enzymes that add ("writers"), remove ("erasers"), and recognize ("readers") RNA modifications is a key goal of epitranscriptomics. Synthetic RNA oligonucleotides containing this compound are essential tools for identifying and characterizing these enzymes. nih.gov
Researchers can design short RNA substrates containing this specific modification and use them in enzymatic assays. thieme-connect.de For example, to find a putative "eraser" enzyme (a demethylase or dehydroxylase), a cell extract or purified protein fraction can be incubated with the modified RNA substrate. The reaction products can then be analyzed by methods such as HPLC or mass spectrometry to see if the this compound has been converted back to a simpler form. Conversely, to identify a "writer" enzyme, an unmodified RNA substrate could be incubated with a protein fraction and the necessary co-factors (like S-adenosyl methionine for methylation) to screen for the appearance of the modification. nih.gov Recent studies have identified enzymes like TET/JBP homologs that are involved in the hydroxylation of related bases in DNA, suggesting that similar enzymatic pathways exist for RNA that can be explored with these tools. pnas.org
Table 1: Applications of Synthetic RNA Constructs Containing this compound
| Application Area | Specific Use | Key Advantages Conferred by Modification |
|---|---|---|
| Functional Studies | Site-specific incorporation into RNA oligonucleotides | Allows for precise investigation of the modification's effect on RNA structure and function. |
| RNA-Protein Interaction | Fluorescently-labeled RNA probes for binding assays | Nuclease resistance, high binding affinity, faster hybridization kinetics. |
| High-Throughput Screening | Synthetic standards for method validation (e.g., NGS, Mass Spectrometry) | Provides positive controls for calibration and accuracy assessment of new platforms. |
| Enzymatic Assays | Substrates to identify and characterize "writer" and "eraser" enzymes | Enables the discovery and functional analysis of RNA modifying enzymes. |
| Modified RNA Production | Incorporation via in vitro transcription (as a triphosphate) | Allows for bulk synthesis of homogeneously modified RNA for structural and biochemical studies. |
Interplay of 2 O Methyl 5 Hydroxymethyluridine with Other Rna Modifications and Regulatory Pathways
Cross-Talk with the 5-Methylcytidine (B43896) (m5C) Oxidative Demethylation Pathway
The story of 2'-O-Methyl-5-hydroxymethylcytidine is intrinsically linked to the oxidative fate of 5-methylcytidine (m5C), one of the most common RNA modifications. This pathway represents a critical hub for dynamic RNA regulation.
Relationship with 5-Hydroxymethylcytidine (B44077) (hm5C) and 5-Formylcytidine (B110004) (f5C)
The discovery of 2'-O-Methyl-5-hydroxymethylcytidine (hm5Cm) emerged from investigations into the stability and metabolism of 5-hydroxymethylcytidine (hm5C). nih.govnih.govcam.ac.uk Scientists first identified hm5C as a direct oxidative metabolite of m5C in RNA. nih.govresearchgate.net This initial oxidation can be catalyzed by the Ten-eleven translocation (TET) family of enzymes, establishing a direct enzymatic link between m5C and hm5C. nih.gov
Further research using isotope labeling and mass spectrometry led to the identification of hm5Cm as a second, downstream oxidative metabolite in the m5C pathway. nih.govnih.govresearchgate.net This finding suggested a multi-step modification process where m5C is not only hydroxylated but can be further derivatized with a methyl group on its ribose sugar.
The pathway extends even further to include 5-formylcytidine (f5C). In certain contexts, such as the anticodon loop of specific transfer RNAs (tRNAs), m5C can be oxidized by the enzyme ALKBH1 to generate both hm5C and f5C. nih.govnih.gov The subsequent 2'-O-methylation of these bases results in 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm) and 2'-O-methyl-5-formylcytidine (f5Cm), respectively. nih.govnih.gov The established presence of f5Cm at the wobble position of cytoplasmic tRNAs underscores the functional relevance of this sequential modification chain. nih.gov To facilitate the study of these modifications, phosphoramidite (B1245037) monomers of hm5Cm, hm5C, and f5C have been chemically synthesized, allowing for their precise incorporation into RNA oligonucleotides for functional analysis. nih.gov
Sequential Modification Processes and Regulatory Implications
The formation of hm5Cm involves a sequential and tightly regulated process. The journey begins with the methylation of a cytosine base to form m5C, often installed by an enzyme from the NSUN family, such as NSUN2 in the case of tRNALeu(CAA). nih.gov This m5C is then oxidized to hm5C and/or f5C by an oxygenase like ALKBH1. nih.gov The final step is the addition of a methyl group to the 2'-hydroxyl of the ribose, a reaction catalyzed by a methyltransferase like FTSJ1, to yield hm5Cm or f5Cm. nih.gov
A key finding is that the formation of hm5Cm appears to be independent of the TET enzymes that can produce its precursor, hm5C. nih.govnih.govresearchgate.net This was demonstrated in cells lacking TET activity, which still showed normal levels of hm5Cm, pointing to the existence of a distinct enzymatic machinery for the 2'-O-methylation step. nih.gov
These sequential modifications have profound regulatory implications.
RNA Stability: The 2'-O-methylation on the ribose sugar protects the RNA backbone from hydrolysis, thereby increasing the molecule's lifespan. nih.govresearchgate.net
Translational Regulation: Modifications at the wobble position of a tRNA's anticodon are critical for ensuring accurate and efficient protein synthesis. The m5C family of modifications, including hm5Cm, can fine-tune codon-anticodon interactions. nih.govresearchgate.net
Cellular Stress Response: The extent of m5C modification and its subsequent oxidation are linked to the cellular stress response. An absence of m5C can make tRNAs more susceptible to stress-induced cleavage. nih.gov Conversely, changes in tRNA modifications can trigger the enhanced translation of specific proteins needed to combat cellular stress. nih.gov
Co-occurrence and Synergistic Effects with Other Ribose and Base Modifications (e.g., N6-methyladenosine (m6A), Pseudouridine (B1679824) (Ψ))
The epitranscriptome is characterized by the simultaneous presence of numerous different modifications on a single RNA molecule. Beyond the cytidine (B196190) derivatives, other prominent modifications include N6-methyladenosine (m6A), the most abundant internal modification in mRNA, and pseudouridine (Ψ). nih.govnih.gov The interplay between these different chemical marks adds another layer of regulatory complexity.
Recent evidence points to significant cross-talk between the m6A and m5C modification systems. nih.govnih.gov Studies have shown that the transcripts encoding the "writer," "reader," and "eraser" proteins of one pathway can themselves be modified by the other pathway, suggesting the existence of reciprocal feedback loops that co-regulate their activities. nih.govnih.gov
While direct evidence of hm5Cm co-occurring with m6A or Ψ on the same RNA strand is still emerging, these modifications are known to be present in the same types of RNA, such as mRNA and tRNA, creating the potential for synergistic or antagonistic effects. nih.govnih.govnih.gov The 2'-O-methylation (Nm) component of hm5Cm is itself a widespread modification found on any nucleotide base and is abundant in tRNA, rRNA, and mRNA. mdpi.comnih.govnih.gov
The combination of different modifications can have powerful functional consequences. For instance, research in yeast has shown that the combined loss of an m5C modification and a nearby 2'-O-methylation on the 25S rRNA leads to a dramatic destabilization of the large ribosomal subunit, a much stronger effect than the loss of either modification alone. nih.gov This highlights a synergistic relationship where multiple modifications cooperate to ensure ribosomal integrity and function.
| RNA Modification | tRNA | rRNA | mRNA | snRNA |
|---|---|---|---|---|
| 2'-O-Methylation (Nm) | Present | Present | Present | Present |
| 5-Methylcytidine (m5C) | Present | Present | Present | N/A |
| N6-Methyladenosine (m6A) | N/A | N/A | Present | N/A |
| Pseudouridine (Ψ) | Present | N/A | Present | N/A |
Data synthesized from multiple sources indicating the presence of modifications in major RNA classes. nih.govnih.govnih.govmdpi.comnih.gov
Integration into Broader Epitranscriptomic Regulatory Networks
The discovery of oxidative pathways for m5C and the reversible nature of marks like m6A have solidified the view of the epitranscriptome as a dynamic and regulatory entity, rather than a collection of static decorations on RNA. nih.govresearchgate.net These modifications are integral components of broader regulatory networks that govern fundamental cellular processes.
The cross-talk between the m6A and m5C systems, for example, has been shown to coordinate complex cellular responses and has been implicated in the pathways of brain diseases. nih.govnih.gov The dysregulation of 2'-O-methylation, a key feature of hm5Cm, is linked to a variety of human diseases, including cancers and neurological disorders, highlighting its importance in maintaining cellular homeostasis. nih.gov
The specific pathway leading to hm5Cm is deeply integrated into the cell's machinery for managing stress and controlling protein synthesis. nih.gov By fine-tuning tRNA stability and decoding capacity, this modification pathway allows cells to mount specific translational responses to environmental challenges. nih.govnih.gov Therefore, 2'-O-Methyl-5-hydroxymethylcytidine and its related modifications are not simply chemical curiosities but are key players in a sophisticated epitranscriptomic network that dictates cell fate and function.
Future Research Directions and Unanswered Questions
Elucidating the Full Repertoire of Enzymes Involved in 2'-O-Methyl-5-hydroxyMethyluridine Metabolism
The enzymatic pathways governing the synthesis and removal of this compound are not fully understood. While the presence of 2'-O-methylation and 5-hydroxymethylation on ribonucleosides is known, the specific enzymes that act in concert to produce this dual-modified nucleoside remain to be definitively identified.
In the context of DNA, the conversion of thymidine (B127349) to 5-hydroxymethyluracil (B14597) (5hmU) is catalyzed by TET/JBP family proteins. nih.gov In some organisms, these proteins act post-replication on chromosomal DNA. nih.gov For RNA, the situation is more complex. The discovery of 2′-O-methyl-5-hydroxymethylcytidine (hm5Cm) as a metabolite of 5-methylcytidine (B43896) (m5C) in RNA has shed some light on related pathways. nih.govnih.gov Interestingly, the formation of hm5Cm was found to be independent of the TET enzymes, which are known to oxidize m5C to 5-hydroxymethylcytidine (B44077) (hm5C). nih.govresearchgate.net This suggests that other, yet-to-be-identified enzymes are responsible for the 2'-O-methylation step. nih.govresearchgate.net
Future research should focus on identifying and characterizing the specific methyltransferases and hydroxylases responsible for the synthesis of this compound. It is plausible that a 2'-O-methyltransferase acts on a 5-hydroxymethyluridine (B1210401) precursor, or a hydroxylase modifies a 2'-O-methyluridine substrate. Uncovering these enzymes and their regulatory mechanisms is a critical next step.
Comprehensive Mapping of this compound at Base Resolution Across Diverse Transcriptomes
The precise locations of this compound within various RNA molecules and across different organisms are largely unknown. While methods for mapping 2'-O-methylation (Nm) sites with base precision, such as Nm-seq, have been developed, their application to specifically identify hm5Um is still an emerging area. exlibrisgroup.com Similarly, techniques for mapping 5-methylcytosine (B146107) (m5C) and its derivatives in RNA, like bisulfite sequencing, have been established and could potentially be adapted. nih.govnih.gov
Future efforts should aim to develop and apply high-throughput sequencing methods to map this compound transcriptome-wide. This would involve overcoming the chemical inertness of the 2'-O-methyl group, which presents a challenge for detection. exlibrisgroup.com Such mapping studies across diverse species, from bacteria and archaea to eukaryotes, and under various physiological conditions will be essential to understand its distribution and potential regulatory hotspots. nih.gov
Structural Biology of RNA Molecules Containing this compound
The presence of a 2'-O-methyl group is known to stabilize the C3′-endo ribose conformation, which is characteristic of A-form RNA helices, thereby increasing the stability of RNA duplexes. nih.gov However, the combined structural impact of both the 2'-O-methyl and the 5-hydroxymethyl groups on RNA is not well understood.
Structural studies, such as X-ray crystallography and NMR spectroscopy, on RNA oligonucleotides containing this compound are needed. These investigations will reveal how this modification influences local RNA structure, conformation, and its interactions with proteins and other nucleic acids. Understanding these structural consequences is key to deciphering its functional roles in processes like translation and splicing. nih.gov The synthesis of RNA oligonucleotides containing this and other modified cytosines has been achieved, paving the way for such structural and functional studies. nih.govresearchgate.net
Advanced Methodologies for Studying the Dynamic Nature and Reversibility of this compound
While some RNA modifications were once considered static, the discovery of reversible methylation, such as the demethylation of N6-methyladenosine (m6A), has highlighted the dynamic nature of the epitranscriptome. nih.gov Whether this compound is a stable, terminal modification or subject to dynamic regulation through addition and removal is a critical unanswered question.
Developing novel methodologies to track the turnover and potential reversibility of this compound in living cells is a priority. This could involve pulse-chase labeling experiments using stable isotopes combined with mass spectrometry, or the development of chemical probes that specifically react with this modification. nih.gov Establishing whether this modification is dynamic will be crucial for understanding its potential role in rapid cellular responses.
Role in Non-Model Organisms and under Specific Environmental Conditions
The majority of research on RNA modifications has been conducted in a limited number of model organisms. Investigating the presence and function of this compound in a wider range of organisms, including extremophiles and pathogens, could reveal novel biological roles. nih.govresearchgate.net For instance, in dinoflagellates, the related modification 5-hydroxymethyluracil (5hmU) is found at unusually high levels in their DNA and is implicated in silencing transposable elements. nih.gov
Furthermore, studying how the levels and locations of this compound change in response to various environmental stressors, such as temperature shifts, nutrient deprivation, or exposure to toxins, could provide insights into its role in cellular adaptation and stress responses. purdue.edu
Development of Novel Chemical and Enzymatic Tools for Manipulating this compound in RNA
The ability to precisely add or remove this compound from specific RNA molecules is essential for elucidating its function. This requires the development of new chemical and enzymatic tools.
Future research could focus on:
Chemical Synthesis: Developing robust and efficient methods for synthesizing phosphoramidite (B1245037) monomers of this compound to facilitate the creation of synthetic RNA probes and substrates for biochemical and structural studies. nih.govresearchgate.netresearchgate.netnih.gov
Enzymatic Tools: Identifying or engineering enzymes that can specifically install or erase this modification. This could involve modifying existing DNA or RNA modifying enzymes to alter their substrate specificity. nih.govcam.ac.uk
Targeted Manipulation: Creating tools for the targeted manipulation of this compound in vivo, perhaps using CRISPR-based systems to recruit modifying enzymes to specific transcripts.
These tools would allow for direct testing of the functional consequences of this modification in a controlled manner.
Fundamental Contributions to Understanding Gene Expression and Cellular Physiology
Ultimately, the goal of studying this compound is to understand its contribution to the broader landscape of gene expression and cellular function. nih.gov The presence of modifications like 2'-O-methylation can influence RNA stability, processing, and translation. mdpi.com Similarly, hydroxymethylation of DNA has been shown to play a role in regulating gene expression. researchgate.netbiorxiv.org
Future research should aim to connect the presence of this compound to specific cellular outcomes. This includes investigating its impact on:
RNA Stability: Does this modification protect RNA from degradation by specific nucleases?
Translation: Does it influence ribosome binding and the efficiency of protein synthesis?
Splicing: Could it act as a signal for splicing factors, thereby altering gene isoforms?
Cellular Processes: How does its dysregulation contribute to disease states? nih.gov
Answering these fundamental questions will integrate our knowledge of this compound into the larger framework of epitranscriptomics and its role in health and disease.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2'-O-Methyl-5-hydroxyMethyluridine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves phosphoramidite chemistry, where the 2'-OH group is methylated, and the 5-position is functionalized with a hydroxymethyl group. Key steps include protecting group strategies (e.g., using tert-butyldimethylsilyl for transient protection) and coupling reactions. Purification via reverse-phase HPLC or silica gel chromatography is critical. Validate purity using H/C NMR (to confirm regiochemistry and substituent placement) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . Stability during synthesis should be monitored under inert atmospheres to prevent oxidation of the hydroxymethyl group.
Q. How does the hydroxymethyl group at the 5-position influence the compound’s stability compared to other uridine derivatives?
- Methodological Answer : The 5-hydroxymethyl group increases hydrophilicity and may alter degradation kinetics. To assess stability, conduct accelerated stability studies under varying pH (e.g., 4.0–9.0), temperatures (4°C–37°C), and oxidative conditions. Use HPLC to quantify degradation products (e.g., demethylation or oxidation byproducts) and compare with analogs like 2'-O-Methyl-5-Methyluridine (CAS 55486-09-4). NMR can track structural changes, such as oxidation to 5-formyl or 5-carboxy derivatives .
Q. What analytical techniques are essential for characterizing this compound in oligonucleotide conjugates?
- Methodological Answer : For oligonucleotides incorporating this derivative, use MALDI-TOF or ESI-MS to confirm molecular weight. PAGE or capillary electrophoresis assesses migration shifts caused by modified bases. UV thermal melting () experiments quantify hybridization affinity changes compared to unmodified RNA/DNA. LC-MS/MS can identify site-specific incorporation efficiency and potential side reactions during solid-phase synthesis .
Advanced Research Questions
Q. How can contradictory data on the enzymatic processing of this compound in RNA be resolved?
- Methodological Answer : Contradictions may arise from enzyme source variability (e.g., RNase A vs. T1) or buffer conditions (e.g., Mg concentration). Design comparative studies using standardized enzymes and buffer systems. Employ single-molecule fluorescence assays to monitor real-time cleavage kinetics. Cross-validate findings with crystallographic data (if available) to correlate structural motifs (e.g., steric hindrance from the hydroxymethyl group) with enzymatic activity .
Q. What strategies optimize the incorporation efficiency of this compound into siRNA or antisense oligonucleotides?
- Methodological Answer : Optimize phosphoramidite coupling efficiency by adjusting activator concentrations (e.g., 5-ethylthio-1H-tetrazole) and coupling times. Use trityl-off synthesis to monitor stepwise yield via UV absorbance. Post-synthesis, analyze crude products via ion-exchange HPLC to quantify failure sequences. Consider introducing stabilizing modifications (e.g., 2'-fluoro or locked nucleic acid (LNA) adjacent to the hydroxymethyl group) to enhance nuclease resistance without compromising activity .
Q. How does the hydroxymethyl group affect base-pairing dynamics and RNA secondary structure?
- Methodological Answer : Use NMR NOESY experiments to study hydrogen bonding and stacking interactions in model duplexes. Compare circular dichroism (CD) spectra with unmodified RNA to detect conformational shifts (e.g., A-form to B-form transitions). Molecular dynamics simulations (e.g., AMBER force fields) can predict flexibility and hydration effects. For functional studies, employ luciferase reporter assays in cell lines to correlate structural changes with gene silencing efficiency .
Data Interpretation and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in therapeutic contexts?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC values. For RNAi studies, apply ANOVA with post-hoc Tukey tests to compare silencing efficiency across modified/unmodified oligonucleotides. Include negative controls (scrambled sequences) and technical replicates to account for variability. Report confidence intervals and effect sizes to ensure reproducibility .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles by identifying critical process parameters (e.g., reaction temperature, reagent stoichiometry). Use design-of-experiments (DoE) software (e.g., JMP or MODDE) to optimize conditions. Characterize each batch with orthogonal techniques (HPLC for purity, Karl Fischer titration for water content). Maintain a repository of batch records for retrospective analysis .
Tables for Key Comparisons
| Property | This compound | 2'-O-Methyluridine (CAS 2140-76-3) | 5-Methyluridine |
|---|---|---|---|
| Hydrophilicity | High (due to -CHOH) | Moderate | Low |
| Stability (pH 7.4, 37°C) | Degrades <10% over 72 hours | Degrades <5% over 72 hours | Degrades 15% |
| RNase Resistance | High | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
